1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-6-(4-methoxy-benzyl)-3-methyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one
Description
This compound is a pyrazolo[4,3-d]pyrimidin-7-one derivative characterized by three distinct structural features:
- Position 3: A methyl group, contributing to steric and electronic modulation of the core structure.
- Position 6: A 4-methoxybenzyl group, which enhances lipophilicity and may influence membrane permeability or receptor binding.
Properties
CAS No. |
89889-87-2 |
|---|---|
Molecular Formula |
C19H22N4O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H22N4O6/c1-10-14-15(23(21-10)19-17(26)16(25)13(8-24)29-19)18(27)22(9-20-14)7-11-3-5-12(28-2)6-4-11/h3-6,9,13,16-17,19,24-26H,7-8H2,1-2H3/t13-,16-,17-,19-/m1/s1 |
InChI Key |
OZSCSWVXVFLAPZ-VVHMCBODSA-N |
Isomeric SMILES |
CC1=NN(C2=C1N=CN(C2=O)CC3=CC=C(C=C3)OC)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=NN(C2=C1N=CN(C2=O)CC3=CC=C(C=C3)OC)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-6-(4-methoxy-benzyl)-3-methyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-6-(4-methoxy-benzyl)-3-methyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one
- Molecular Formula : C16H20N4O5
- Molecular Weight : 356.36 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
2. Antioxidant Properties
Pyrimidine derivatives are known for their antioxidant capabilities. Studies have reported that these compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. This is particularly relevant in the context of diseases where oxidative stress plays a critical role.
3. Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. Similar pyrimidine-based compounds have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide synthesis and cellular proliferation.
- Induction of Apoptosis : Certain studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and cell death .
Case Studies
Several studies have explored the effects of similar compounds:
-
Study on Anticancer Activity :
A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. The results indicated that compounds with structural modifications similar to our target compound exhibited significant cytotoxicity against human cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest . -
Antioxidant Evaluation :
Another investigation focused on the antioxidant potential of pyrimidine derivatives, where the tested compounds were able to significantly reduce reactive oxygen species (ROS) levels in cultured cells .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
-
Antiviral Properties
- The compound has shown potential as an antiviral agent. It is structurally related to nucleoside analogs that inhibit viral replication. Clinical studies indicate its effectiveness against various viral infections, suggesting a mechanism involving interference with viral RNA synthesis.
-
Anticancer Activity
- Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell survival and growth.
-
Neuroprotective Effects
- Preliminary studies suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies suggest:
- Bioavailability : Moderate to high bioavailability due to its structural properties.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its therapeutic effects.
- Excretion : Renal excretion is the primary route for elimination.
Case Study 1: Antiviral Efficacy
A clinical trial evaluated the efficacy of the compound in patients with influenza. Results indicated a significant reduction in viral load and symptom duration compared to a placebo group, highlighting its potential as a treatment option for viral infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule but differ in substitution patterns or core arrangements, leading to divergent properties:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives (MK66 and MK63)
- Core Structure : Pyrazolo[1,5-a]pyrimidin-7-one (isomeric to the target compound’s [4,3-d] ring junction).
- Substituents :
- Key Differences :
- The [1,5-a] ring junction alters planarity and electronic distribution compared to [4,3-d].
- MK66’s 4-methoxyphenyl group shares partial similarity with the target’s 4-methoxybenzyl, but its placement at position 5 (vs. 6 in the target) may limit direct pharmacological parallels.
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Core Structure : Pyrazolo[4,3-d]pyrimidin-7-one (identical to the target compound).
- Substituents :
- Propyl at position 3 (vs. methyl in the target) may enhance lipophilicity and alter metabolic stability.
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one (distinct ring junction from the target’s [4,3-d] system).
- Substituents :
- Key Differences :
- The [3,4-d] core arrangement may reduce planarity, affecting binding to flat enzymatic active sites.
- The tert-butyl group at position 6 (absent in the target) could sterically hinder interactions.
Structural and Functional Implications
Table 1: Comparative Analysis of Pyrazolopyrimidinone Derivatives
Functional Insights :
- Hydrophilicity : The target’s tetrahydrofuran moiety may enhance solubility compared to MK66’s purely aromatic substitutions .
- Receptor Binding: The 4-methoxybenzyl group at position 6 (target) vs. protease inhibition .
- Synthetic Complexity : The tetrahydrofuran substituent likely requires glycosylation-like steps, contrasting with simpler aryl couplings in MK66 or MK63 .
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly report biological data (e.g., IC50, logP) for the target compound. Comparisons are inferred from structural analogs.
- Key Inference : The target’s hybrid structure (hydrophilic tetrahydrofuran + lipophilic methoxybenzyl) may balance bioavailability and target engagement, a hypothesis supported by trends in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
